molecular formula C13H11NO B12920611 Acridine hydrate CAS No. 500013-99-0

Acridine hydrate

Cat. No.: B12920611
CAS No.: 500013-99-0
M. Wt: 197.23 g/mol
InChI Key: RARHFIBGFUOOML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acridine hydrate is a derivative of acridine, a nitrogen-containing heterocyclic compound. Acridine and its derivatives have been extensively studied due to their broad range of biological activities and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Acridine hydrate can be synthesized through several methods. One common approach involves the Ullmann condensation reaction of 2-bromobenzoic acid with different anilines to form 2-arylamino benzoic acids. These intermediates are then cyclized using polyphosphoric acid (PPA) to yield acridone derivatives, which can be further hydrated to produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of catalysts and controlled reaction conditions ensures efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Acridine hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include acridone derivatives, dihydroacridine derivatives, and various substituted acridine compounds .

Scientific Research Applications

Acridine hydrate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of acridine hydrate involves its ability to intercalate into double-stranded DNA. This intercalation disrupts the normal function of DNA and related enzymes, leading to inhibition of processes such as transcription and replication. Acridine derivatives can also inhibit enzymes like topoisomerase and telomerase, which are essential for DNA maintenance and cell division .

Comparison with Similar Compounds

Acridine hydrate can be compared to other similar compounds, such as:

This compound is unique due to its specific chemical structure and the range of biological activities it exhibits. Its ability to intercalate into DNA and inhibit key enzymes makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

CAS No.

500013-99-0

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

acridine;hydrate

InChI

InChI=1S/C13H9N.H2O/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12;/h1-9H;1H2

InChI Key

RARHFIBGFUOOML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=N2.O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.